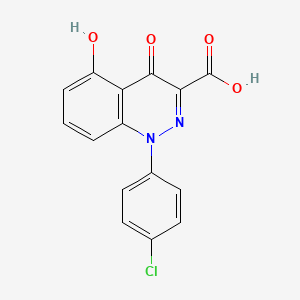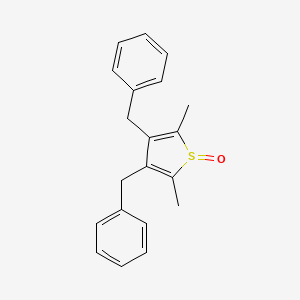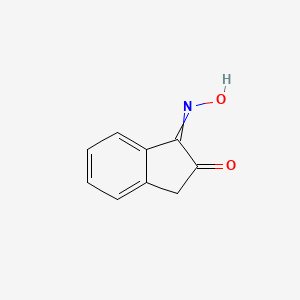![molecular formula C11H14O5 B12558852 Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate CAS No. 143259-87-4](/img/structure/B12558852.png)
Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate is an organic compound known for its unique chemical structure and properties It is a derivative of benzoic acid, featuring hydroxyl groups and an isopropyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The isopropyl ether group can be introduced through a Williamson ether synthesis, where 3,4-dihydroxybenzoic acid is reacted with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
- Esterification of 3,4-dihydroxybenzoic acid with methanol.
- Introduction of the isopropyl ether group via Williamson ether synthesis.
- Purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and fragrances.
Mecanismo De Acción
The mechanism by which Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. The ester and ether groups may interact with enzymes and receptors, influencing biological pathways related to inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4-dihydroxybenzoate: Lacks the isopropyl ether group, making it less hydrophobic.
Methyl 3,4-dihydroxy-5-methoxybenzoate: Contains a methoxy group instead of an isopropyl ether group, affecting its reactivity and solubility.
3,4-Dihydroxybenzoic acid: The parent compound without esterification, making it more acidic and less lipophilic.
Uniqueness
Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate is unique due to the combination of hydroxyl, ester, and isopropyl ether groups. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for diverse chemical reactions, making it valuable in various applications.
Propiedades
Número CAS |
143259-87-4 |
|---|---|
Fórmula molecular |
C11H14O5 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
methyl 3,4-dihydroxy-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H14O5/c1-6(2)16-9-5-7(11(14)15-3)4-8(12)10(9)13/h4-6,12-13H,1-3H3 |
Clave InChI |
SMXDYYSRUCQBTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


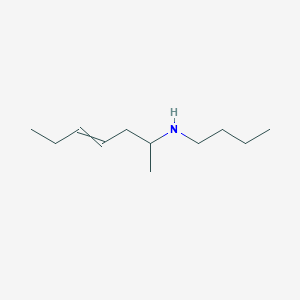
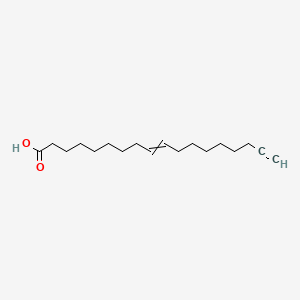
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
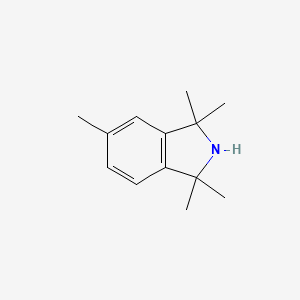

![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
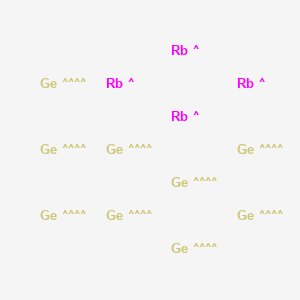
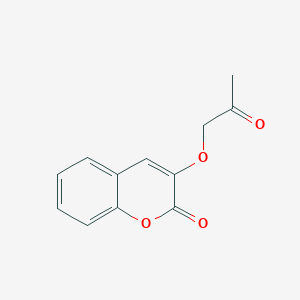
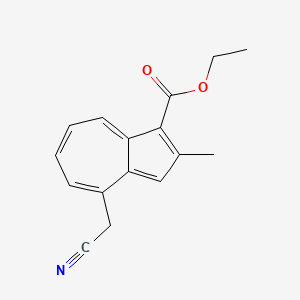
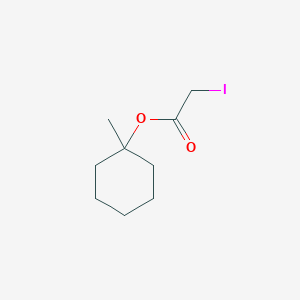
![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
